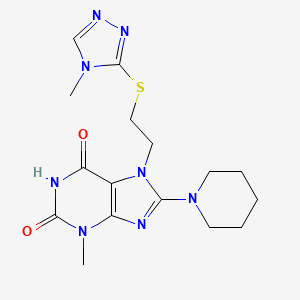

![molecular formula C11H17N3O3S B2889090 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034613-09-5](/img/structure/B2889090.png)

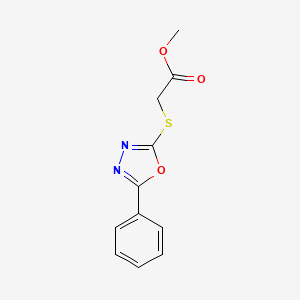

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, also known as SBI-553, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of compounds known as allosteric modulators, which are capable of modifying the activity of a target protein by binding to a site other than the protein's active site.

科学的研究の応用

Gold-Catalyzed Cycloisomerization

A study by Miege, Meyer, and Cossy (2010) explored the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes, using gold-catalyzed cycloisomerization. This process includes the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes with high yields and diastereoselectivities, providing a new method in the formation of complex bicyclic structures (Miege, Meyer, & Cossy, 2010).

Novel N-Heteroaryl Amidines Synthesis

Efimov et al. (2016) demonstrated the synthesis of novel N-(4-nitroimidazol-5-yl)- or N-sulfonylamidines. This involves reactions between highly electrophilic sulfonyl azides and alicyclic amines and cyclic ketones, providing insights into the chemical behavior of sulfonyl azides (Efimov et al., 2016).

Oxidative Cross-Coupling for 5-Aminopyrazoles Synthesis

Senadi et al. (2015) explored the synthesis of 5-aminopyrazoles through oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides. This method highlights atom economy, functional group tolerance, and broad applicability for the synthesis of aminopyrazoles (Senadi et al., 2015).

Stereocontrolled Syntheses of Kainoid Amino Acids

Hodgson, Hachisu, and Andrews (2005) reported on the synthesis of neuroexcitants like alpha-kainic acid, using N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes as precursors. This process utilizes intermolecular radical addition and homoallylic radical rearrangement (Hodgson, Hachisu, & Andrews, 2005).

Copper-Catalyzed Reaction for Spiro[Benzo[d]Oxepine-2,4'-Imidazoles]

Li and Wu (2012) described a copper(I)-catalyzed reaction involving sulfonyl azide, leading to the construction of dihydro-1H-spiro[benzo[d]oxepine-2,4'-imidazoles]. This highlights a novel method for the synthesis of these complex structures (Li & Wu, 2012).

特性

IUPAC Name |

5-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-8(2)13-5-11(12-7-13)18(15,16)14-4-10-3-9(14)6-17-10/h5,7-10H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCJIGSGRVBAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CC2CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

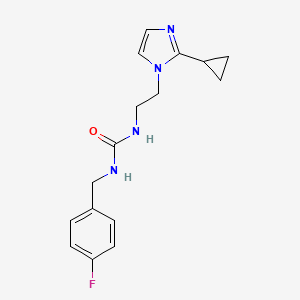

![N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide](/img/structure/B2889010.png)

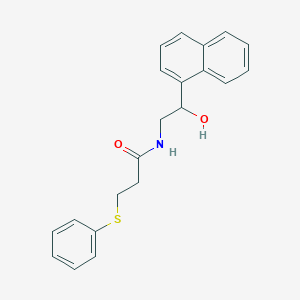

![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889016.png)

![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

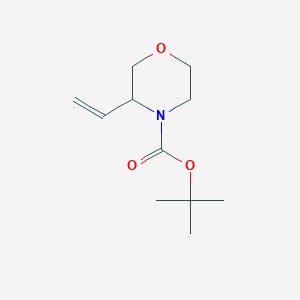

![Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2889020.png)

![{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2889024.png)

![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2889028.png)